molecular formula C10H18O2 B14521511 1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 62853-86-5

1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B14521511
CAS No.: 62853-86-5
M. Wt: 170.25 g/mol
InChI Key: SMTYTECRKAHAAP-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic alcohol compound with a unique structure that includes a hydroxymethyl group and two methyl groups attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

62853-86-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-3-4-10(5-7,6-11)8(9)12/h7-8,11-12H,3-6H2,1-2H3

InChI Key

SMTYTECRKAHAAP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1O)CO)C

Origin of Product

United States

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